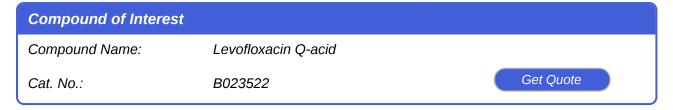


Spectroscopic Profile of Levofloxacin Q-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Levofloxacin Q-acid**, a significant impurity of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Understanding the spectral characteristics of this impurity is crucial for quality control, stability studies, and regulatory compliance in the pharmaceutical industry. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Introduction to Levofloxacin Q-acid

Levofloxacin Q-acid, chemically known as (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a process-related impurity and a potential degradant of Levofloxacin. Its molecular formula is $C_{13}H_9F_2NO_4$, and it has a molecular weight of 281.21 g/mol . The structural similarity to the active pharmaceutical ingredient (API) necessitates robust analytical methods for its detection and quantification.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Levofloxacin Q-acid**. Due to the limited availability of published spectra specifically for this impurity, the data presented is a combination of reported values and expected spectral characteristics based on its chemical structure and data from related fluoroquinolone compounds.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For **Levofloxacin Q-acid**, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

Table 1: NMR Spectroscopic Data of Levofloxacin Q-acid

Nucleus	Chemical Shift (δ) ppm	Assignment (Expected)
¹ H NMR	8.5 - 9.0	H at C5 (vinylic)
7.5 - 8.0	Aromatic H	
4.5 - 5.0	H at C3 (methine)	_
4.0 - 4.5	-OCH ₂ - protons	_
1.5 - 2.0	-CH₃ protons	_
¹³ C NMR	> 170	C=O (carboxylic acid)
~ 165	C=O (ketone)	
140 - 155	Aromatic C-F, C-N, C-O	_
110 - 130	Aromatic C-H	_
~ 105	C5 (vinylic)	_
65 - 75	-OCH ₂ -	_
50 - 60	C3 (methine)	_
15 - 25	-CH₃	_
¹⁹ F NMR	-112.3	F at C9[3]
-116.7	F at C10[3]	

Note: The expected chemical shifts are based on the analysis of similar fluoroquinolone structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy



IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Levofloxacin Q-acid** is expected to show characteristic absorption bands for its carboxylic acid, ketone, aromatic, and ether functionalities.

Table 2: IR Spectroscopic Data of Levofloxacin Q-acid

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
~ 1730	C=O stretch	Carboxylic Acid
~ 1620	C=O stretch	Ketone
1600 - 1450	C=C stretch	Aromatic Ring
~ 1280	C-O stretch	Aryl Ether
~ 1200	C-F stretch	Aryl Fluoride

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **Levofloxacin Q-acid**, electrospray ionization (ESI) is a suitable technique.

Table 3: Mass Spectrometry Data of Levofloxacin Q-acid

m/z (amu)	lon	Technique
282.0572	[M+H]+	ESI-MS[4]
280.0425	[M-H] ⁻	ESI-MS

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Levofloxacin Q-acid**.

NMR Spectroscopy



Sample Preparation:

- Dissolve approximately 5-10 mg of **Levofloxacin Q-acid** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
- 13C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2 seconds.
- ¹⁹F NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Proton decoupling may be applied to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid Levofloxacin Q-acid sample directly onto the ATR crystal.



Apply pressure using the anvil to ensure good contact.

Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Spectral range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 μL.

Mass Spectrometric Conditions:

- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Source: Electrospray ionization (ESI) in positive and/or negative ion mode.







• Capillary Voltage: 3-4 kV.

• Source Temperature: 120-150 °C.

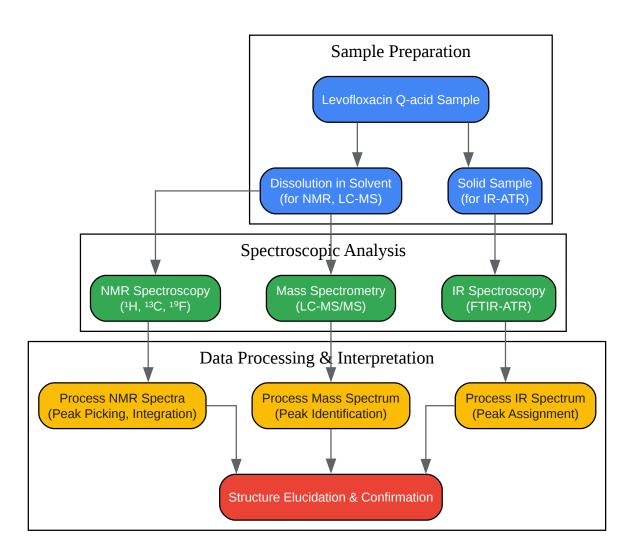
• Desolvation Gas Flow: 600-800 L/hr.

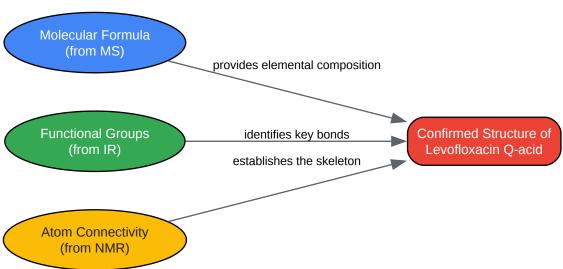
• Collision Energy: Optimized for the fragmentation of the parent ion to produce characteristic product ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship in identifying an unknown compound.







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